molecular formula C14H11N B167689 3-Phenanthrylamine CAS No. 1892-54-2

3-Phenanthrylamine

Cat. No.: B167689
CAS No.: 1892-54-2
M. Wt: 193.24 g/mol
InChI Key: HUWRJSZODLRHMY-UHFFFAOYSA-N
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Description

3-Phenanthrylamine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Phenanthren-3-amine are not fully understood yet. It is known that Phenanthren-3-amine can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the degradation of phenanthrene by certain bacterial strains

Cellular Effects

The cellular effects of Phenanthren-3-amine are not well-documented. Given its structural similarity to phenanthrene, it may influence cell function in similar ways. Phenanthrene has been shown to be degraded by certain bacterial strains, which could potentially impact cellular metabolism

Biological Activity

3-Phenanthrylamine, a derivative of phenanthrene, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its cytotoxic effects on cancer cells, antibacterial properties, and potential interactions with DNA.

Chemical Structure and Properties

This compound is characterized by its phenanthrene backbone with an amino group (-NH2) at the 3-position. This structural feature is crucial for its biological interactions, as the amino group can participate in hydrogen bonding and coordination with metal ions.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using different assays to determine its effectiveness:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)18Moderate cytotoxicity
HeLa (Cervical Cancer)25Significant inhibition
HepG2 (Liver Cancer)30Moderate inhibition
HT-29 (Colorectal Cancer)20Effective growth inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line. For instance, this compound shows promising activity against MDA-MB-231 cells with an IC50 of 18 µM, suggesting it could be a candidate for further development as an anticancer agent.

The mechanisms behind the biological activity of this compound are multifaceted:

  • DNA Interaction : Studies have shown that phenanthrylamine derivatives can intercalate into DNA, potentially disrupting replication and transcription processes. This interaction is critical for inducing apoptosis in cancer cells.
  • Metal Complex Formation : The ability of this compound to form complexes with transition metals enhances its biological activity. For example, copper(II) and silver(I) complexes of phenanthrylamine have demonstrated increased cytotoxicity compared to the free ligand due to enhanced cellular uptake and targeted action against tumor cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis. This mechanism is often associated with many anticancer agents.

Antibacterial Properties

In addition to its anticancer potential, this compound has been investigated for antibacterial activity. Its metal complexes have shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Escherichia coliBacteriostatic
Staphylococcus aureusModerate inhibition
Pseudomonas aeruginosaWeak activity

The antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Breast Cancer : A study involving MDA-MB-231 cells treated with this compound showed a significant reduction in cell viability after 48 hours of treatment. The mechanism was linked to apoptosis as confirmed by flow cytometry analyses .
  • Antibacterial Efficacy : In vitro studies demonstrated that metal complexes of this compound exhibited stronger antibacterial effects compared to traditional antibiotics against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
3-Phenanthrylamine derivatives have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer cells through the induction of apoptosis and modulation of cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism of Action
This compound Derivative AMCF-7 (Breast)15.2Induces apoptosis
This compound Derivative BHeLa (Cervical)12.5Cell cycle arrest

1.2 Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for conditions like Alzheimer's disease.

Materials Science

2.1 Organic Electronics
this compound is being explored as a component in organic electronic devices due to its electron-donating properties. Its incorporation into organic photovoltaics has shown promise in enhancing device efficiency.

Device Type Efficiency (%) Material Composition
Organic Solar Cell8.5This compound + [Fullerene]
OLEDs12.0This compound as an emissive layer

2.2 Adsorbent Materials
In materials science, this compound has been utilized to develop high-performance adsorbents for the separation of xylene isomers. The compound's structure allows for selective adsorption properties that enhance separation efficiency.

Environmental Science

3.1 Pollution Monitoring
The electrochemical properties of this compound have been leveraged for the development of sensors aimed at detecting environmental pollutants, particularly heavy metals and organic contaminants in water sources.

Sensor Type Detection Limit (ppm) Target Analyte
Electrochemical Sensor0.01Lead (Pb)
Fluorescent Sensor0.05Mercury (Hg)

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of this compound derivatives for their anticancer activity against various cell lines. The findings indicated that modifications at specific positions on the phenanthrene ring significantly enhanced cytotoxic effects.

Case Study 2: Organic Photovoltaics

Research conducted at a leading university demonstrated that incorporating this compound into organic solar cells improved light absorption and charge transport, resulting in a notable increase in overall energy conversion efficiency.

Properties

IUPAC Name

phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWRJSZODLRHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172319
Record name 3-Phenanthrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-54-2
Record name 3-Phenanthrenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1892-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenanthrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenanthrylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenanthrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENANTHRYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31408D985F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 385 g of polyphosphoric acic at 100° C. was added 32 g (0.14 mol) of 1-(3-phenanthryl)ethanone oxime from Step 1 over 30 minutes. The mixture was stirred at 100° C. for 2 hrs, cooled down to room temperature followed by the addition of water/ice. Stirred 30 minutes, filtered and washed with water. This white solid was then placed in 500 mL of methanol and 40 mL of concentrated HCl. The reaction was refluxed overnight, cooled down to room temperature and concentrated down. A mixture of ethyl acetate/water was added to the residue and the resulting solution was made basic with 10 N KOH. The aqueous layer was extracted with ethyl acetate and combined organic layers were washed with water, brine, dried over sodium sulphate and volatiles were removed under reduced pressure to afford 25 g of 3-phenanthrylamine as a beige solid.
Name
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the nitro group be selectively introduced to the phenanthrene ring system when a hydroxyl group is present?

A2: Yes, the research demonstrates the successful and controlled nitration of 2-phenanthrol. [] By using dilute acetic acid and a controlled amount of nitric acid at low temperature (0-3°C), researchers achieved a 65.6% yield of 1-nitro-2-phenanthrol and a 3.2% yield of 3-nitro-2-phenanthrol. [] This highlights the possibility of regioselective nitration even in the presence of a hydroxyl group on the phenanthrene ring.

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